![molecular formula C14H22N2O4 B13386896 [4-(Aminomethyl)phenyl]methanamine; hexanedioic acid CAS No. 13534-24-2](/img/structure/B13386896.png)
[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid is a chemical compound with the CAS number 13534-24-2 . This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring and a methanamine group, combined with hexanedioic acid. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)phenyl]methanamine; hexanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)phenylmethanamine with hexanedioic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial production may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl and methanamine groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Aminomethyl)phenyl]methanamine; hexanedioic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a starting material for the development of new drugs or as a component in drug delivery systems .
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its functional groups allow for easy modification and incorporation into various industrial products .
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)phenyl]methanamine; hexanedioic acid involves its interaction with specific molecular targets. The aminomethyl and methanamine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The hexanedioic acid component may also play a role in the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
[4-(Aminomethyl)phenyl]methanamine: Similar structure but lacks the hexanedioic acid component.
Hexanedioic acid: Similar structure but lacks the aminomethyl and methanamine groups.
Uniqueness
[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
13534-24-2 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]methanamine;hexanedioic acid |
InChI |
InChI=1S/C8H12N2.C6H10O4/c9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10/h1-4H,5-6,9-10H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
WWVTUAFFSYVAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)CN.C(CCC(=O)O)CC(=O)O |
Related CAS |
24938-09-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


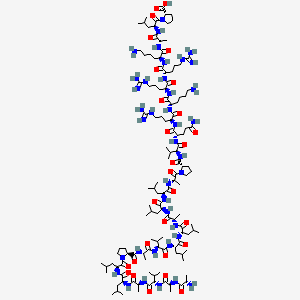
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
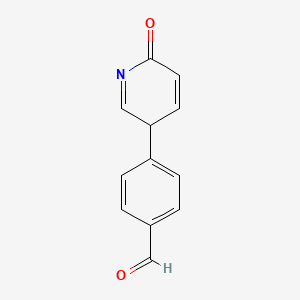
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
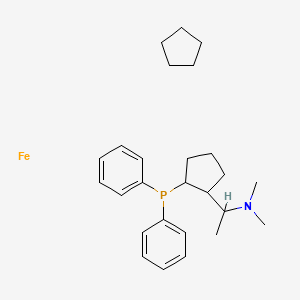

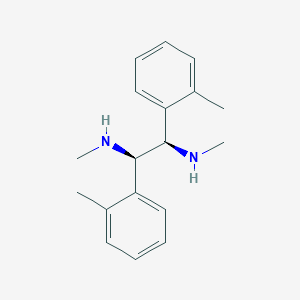
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)
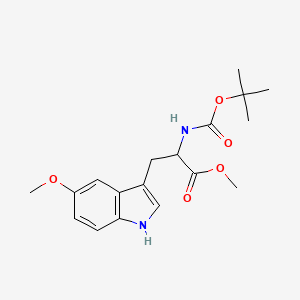
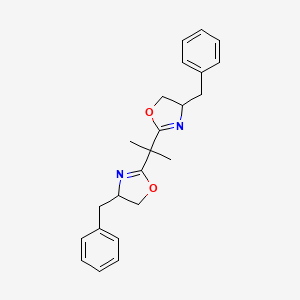
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13386887.png)
